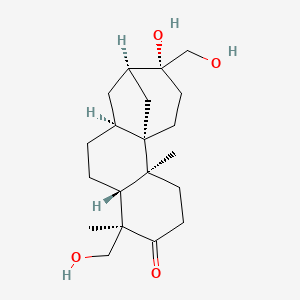

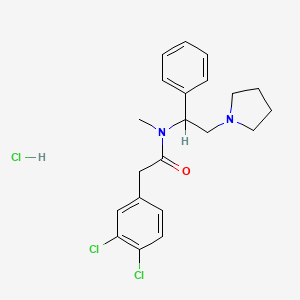

3-O-alpha-L-Arabinopyranosylproanthocyanidin A5'

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

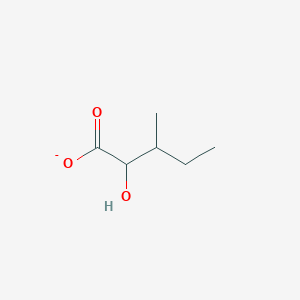

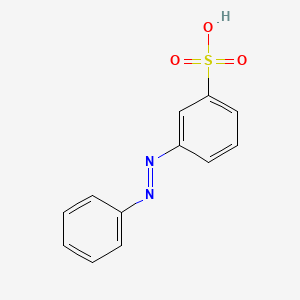

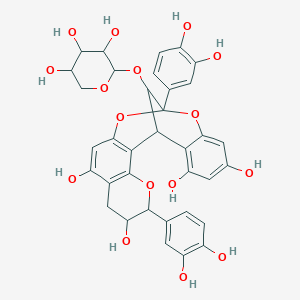

3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' is primarily located in the cytoplasm. Outside of the human body, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' can be found in cocoa and cocoa products. This makes 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' a potential biomarker for the consumption of this food product.

3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' is a flavonoid oligomer.

Scientific Research Applications

Metabolomics-oriented Isolation and Structure Elucidation

A study on Arabidopsis thaliana aimed to construct metabolite standards and perform chemotaxonomic comparison by isolating metabolites in a non-targeted manner. Among the isolated metabolites were anthocyanins, which are crucial for understanding plant metabolomics and could provide a basis for further research on proanthocyanidins like 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' (Nakabayashi et al., 2009).

Antioxidant Activities of Anthocyanins

Research on anthocyanins isolated from purple asparagus (Asparagus officinalis) demonstrated significant antioxidant activities through Oxygen Radical Absorbance Capacity (ORAC) assays. Such studies highlight the potential of anthocyanins, and by extension, related compounds like 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5', in contributing to antioxidant properties which can be beneficial for human health (Sakaguchi et al., 2008).

Metabolic Engineering for Anthocyanin Production

A novel approach was taken by engineering E. coli to extend the reconstituted plant anthocyanin pathway for O-methylated anthocyanin production. This study showcases the potential applications of metabolic engineering to produce specialized anthocyanins and could extend to the production of specific proanthocyanidins, offering insights into sustainable methods for producing such compounds (Cress et al., 2017).

Neuroprotective Effects of Anthocyanins

Anthocyanins have been studied for their neuroprotective effects against oxidative stress-induced damage in neuronal cell lines, demonstrating their potential in promoting brain health. This suggests that related compounds, such as 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5', could also possess neuroprotective properties, warranting further investigation (Tarozzi et al., 2007).

properties

Product Name |

3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' |

|---|---|

Molecular Formula |

C35H32O16 |

Molecular Weight |

708.6 g/mol |

IUPAC Name |

5,13-bis(3,4-dihydroxyphenyl)-21-(3,4,5-trihydroxyoxan-2-yl)oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19-tetrol |

InChI |

InChI=1S/C35H32O16/c36-14-7-21(42)26-24(8-14)50-35(13-2-4-17(38)20(41)6-13)33(49-34-30(46)29(45)23(44)11-47-34)28(26)27-25(51-35)10-18(39)15-9-22(43)31(48-32(15)27)12-1-3-16(37)19(40)5-12/h1-8,10,22-23,28-31,33-34,36-46H,9,11H2 |

InChI Key |

SFVJFSIQKBXNPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)OC7C(C(C(CO7)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)

![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)